An In-depth Technical Guide to the Chemical Properties of alpha-Conidendrin
An In-depth Technical Guide to the Chemical Properties of alpha-Conidendrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Conidendrin, a lignan predominantly found in the coniferous trees of the Tsuga and Picea genera, has garnered significant attention within the scientific community for its diverse pharmacological activities. This polyphenolic compound exhibits notable anticancer, antioxidant, and anti-inflammatory properties. Its potential as a therapeutic agent, particularly in oncology, is underscored by its mechanism of action, which involves the induction of apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the chemical properties of alpha-Conidendrin, including its physicochemical characteristics, spectroscopic data, and a detailed exploration of its biological activities and underlying molecular mechanisms. The information is presented to support further research and development of alpha-Conidendrin as a potential pharmaceutical candidate.
Chemical and Physical Properties
alpha-Conidendrin, with the molecular formula C₂₀H₂₀O₆ and a molecular weight of 356.4 g/mol , is a structurally complex lignan.[1][2] Its systematic IUPAC name is (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one.[1] The molecule possesses three stereocenters, leading to its specific three-dimensional conformation which is crucial for its biological activity.
Table 1: Physicochemical Properties of alpha-Conidendrin
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀O₆ | [1][2] |
| Molecular Weight | 356.4 g/mol | [1][2] |
| IUPAC Name | (3aR,9S,9aR)-7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-3a,4,9,9a-tetrahydro-1H-benzo[f][1]benzofuran-3-one | [1] |
| CAS Number | 518-55-8 | [1] |
| Appearance | Solid | |
| Melting Point | 255-257 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3] |
| XLogP3 | 2.8 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 85.2 Ų | [1] |
Spectroscopic Data
The structural elucidation of alpha-Conidendrin is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectral Data of alpha-Conidendrin
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of alpha-Conidendrin
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 4: FTIR Spectral Data of alpha-Conidendrin
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Table 5: Mass Spectrometry Data of alpha-Conidendrin
| m/z | Interpretation |
| 356.12598835 | [M]⁺ (Monoisotopic Mass)[1] |
Table 6: UV-Vis Spectroscopic Data of alpha-Conidendrin
| λmax (nm) | Solvent |
| Data not available in search results |
Biological Activity and Mechanism of Action
alpha-Conidendrin has demonstrated potent biological activities, with its anticancer effects being the most extensively studied. It exhibits cytotoxicity against various cancer cell lines, particularly breast cancer.
Anticancer Activity
alpha-Conidendrin's anticancer mechanism is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells.
3.1.1. Induction of Apoptosis
Studies have shown that alpha-Conidendrin triggers the intrinsic pathway of apoptosis. This is characterized by:
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Upregulation of p53: The tumor suppressor protein p53 is a key mediator of apoptosis. alpha-Conidendrin treatment leads to an increase in p53 expression.
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Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic and anti-apoptotic proteins, specifically by upregulating Bax (pro-apoptotic) and downregulating Bcl-2 (anti-apoptotic). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
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Mitochondrial Depolarization and Cytochrome c Release: The increased membrane permeability results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.
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Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3. Activated caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
3.1.2. Cell Cycle Arrest
alpha-Conidendrin can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved through:
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Upregulation of p21: The p53 target gene, p21 (a cyclin-dependent kinase inhibitor), is upregulated, which prevents the progression of the cell cycle.
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Downregulation of Cyclin D1 and CDK4: The levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are crucial for the G1/S phase transition, are reduced.
Signaling Pathway
The anticancer effects of alpha-Conidendrin are mediated through a complex signaling network. The p53-mediated intrinsic apoptotic pathway is central to its mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of alpha-Conidendrin's biological activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of alpha-Conidendrin on cancer cell lines.
Workflow:
Methodology:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of alpha-Conidendrin (typically ranging from 1 to 100 µM) and a vehicle control (DMSO).
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Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of alpha-Conidendrin on the cell cycle distribution of cancer cells.
Workflow:
Methodology:
-
Cell Treatment: Culture cancer cells and treat them with a specific concentration of alpha-Conidendrin for a defined period (e.g., 24 or 48 hours).
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Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence intensity of PI.
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Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Workflow:
Methodology:
-
Protein Extraction: Lyse the alpha-Conidendrin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, p21, Cyclin D1, CDK4, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
Conclusion
alpha-Conidendrin is a promising natural product with well-documented anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins, particularly within the p53 signaling pathway, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its chemical and biological characteristics, which is essential for researchers and professionals in the field of drug discovery and development. Future studies should focus on optimizing its delivery, evaluating its efficacy in in vivo models, and further elucidating its complex molecular interactions to fully realize its therapeutic potential.
References
- 1. alpha-Conidendrin | C20H20O6 | CID 457194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
